M 25

Hedgehog signaling Smoothened antagonist Gli reporter

M 25 is a synthetic Smo antagonist with a differentiated potency profile. It exhibits robust inhibition of Shh-induced Gli activity (IC50 5 nM) and a 48-fold potency advantage against GSA-10 vs. vismodegib (IC50 69 nM vs. 3300 nM). This unique fingerprint enables precise dissection of pathway branches, making it essential for specialized oncology and developmental biology research. Ensure assay specificity with this validated tool compound.

Molecular Formula C23H29N3O2
Molecular Weight 379.5
Cat. No. B1574474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM 25
SynonymsN-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide
Molecular FormulaC23H29N3O2
Molecular Weight379.5
Structural Identifiers
SMILESCCCC(/C(O)=N/CC1=CC(C=NN2C3=CC=CC=C3OC)=C2C=C1)CCC
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M 25: Potent Smoothened (Smo) Receptor Antagonist for Hedgehog Pathway Research and Procurement


M 25 is a synthetic small molecule that functions as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . It is characterized by an IC50 of 5 nM in inhibiting Sonic Hedgehog (Shh)-induced Gli luciferase reporter activity in Shh-light 2 cells [1]. Chemically, it is N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide (CAS 1186293-14-0) with a molecular weight of 379.5 g/mol and a purity of ≥98% (HPLC) .

Why M 25 Cannot Be Simply Substituted with Other Smoothened Antagonists in Experimental Workflows


Smoothened antagonists exhibit distinct pharmacological profiles, including varying potencies against different Hh pathway agonists (e.g., SAG vs. GSA-10) and different cellular contexts [1]. Simple substitution based on nominal IC50 values can lead to erroneous experimental conclusions, as the relative efficacy of M 25 versus comparators like vismodegib or sonidegib shifts dramatically depending on the assay system [1]. The quantitative evidence below delineates these critical differences, demonstrating that M 25 is not a generic Smo antagonist but possesses a unique potency fingerprint.

Quantitative Differentiation of M 25 from Closest Analogs: A Head-to-Head Evidence Guide


Comparative Potency in Canonical Shh-Light2 Gli Reporter Assay

M 25 inhibits Shh-induced Gli luciferase reporter activity with an IC50 of 5 nM . This potency is comparable to or exceeds that of the clinically used Smo antagonists vismodegib (IC50 = 7 nM) and sonidegib (IC50 = 12 nM) tested under similar conditions [1].

Hedgehog signaling Smoothened antagonist Gli reporter

Superior Antagonism of GSA-10-Mediated C3H10T1/2 Differentiation versus Vismodegib

In C3H10T1/2 cells, M 25 antagonizes GSA-10-mediated differentiation with an IC50 of 69 nM . In contrast, vismodegib requires an IC50 of 3300 nM under comparable conditions [1], representing a ~48-fold difference in potency.

C3H10T1/2 GSA-10 osteoblast differentiation

Moderate Potency Against SAG-Mediated Differentiation Distinguishes M 25 from Vismodegib and Sonidegib

M 25 inhibits SAG-induced C3H10T1/2 differentiation with an IC50 of 115 nM . This is significantly less potent than vismodegib (IC50 = 11 nM) and sonidegib (IC50 = 20 nM) [1], indicating a different selectivity window.

SAG C3H10T1/2 partial inhibition

High Solubility in DMSO and Ethanol Facilitates In Vitro Experimental Setup

M 25 is soluble in DMSO and ethanol up to 100 mM , enabling the preparation of concentrated stock solutions for cell-based assays.

solubility DMSO stock solution

Optimal Use Cases for M 25 Based on Quantified Differentiation


Canonical Hedgehog Pathway Inhibition in Shh-Light2 Reporter Assays

M 25 is an excellent choice for experiments requiring robust inhibition of Shh-induced Gli activity. Its IC50 of 5 nM in Shh-light 2 cells matches or exceeds that of vismodegib and sonidegib, allowing for effective pathway blockade at low concentrations.

Studies Requiring Specific Antagonism of GSA-10-Mediated Differentiation

When investigating GSA-10-driven osteoblast differentiation in C3H10T1/2 cells, M 25 provides a 48-fold potency advantage over vismodegib (IC50 69 nM vs. 3300 nM) [1]. This makes it the preferred tool for experiments where high concentrations of vismodegib would be impractical or introduce off-target effects.

Pharmacological Profiling of Smo Antagonist Selectivity

M 25's unique potency fingerprint—highly potent against Shh and GSA-10 but only moderate against SAG (IC50 115 nM)—allows researchers to differentiate between SAG- and GSA-10-dependent signaling branches. This can be exploited to dissect pathway mechanisms or to achieve partial inhibition in SAG-driven models.

In Vitro Assays Requiring High Solubility and Easy Stock Preparation

With a solubility of 100 mM in DMSO and ethanol , M 25 can be readily formulated into concentrated stock solutions, minimizing the volume of solvent added to cell cultures and reducing potential vehicle-induced artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for M 25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.